[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid
Description
This compound features a boronic acid group attached to a phenyl ring, which is further functionalized with an anthracene-derived aminomethyl moiety. Its synthesis likely involves palladium-catalyzed cross-coupling (as seen in analogous boronic acid preparations ) and subsequent derivatization steps.
Properties
CAS No. |
408306-36-5 |
|---|---|
Molecular Formula |
C22H20BNO2 |
Molecular Weight |
341.2 g/mol |
IUPAC Name |
[2-[(anthracen-9-ylmethylamino)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C22H20BNO2/c25-23(26)22-12-6-3-9-18(22)14-24-15-21-19-10-4-1-7-16(19)13-17-8-2-5-11-20(17)21/h1-13,24-26H,14-15H2 |
InChI Key |
CJCLBKSFWSEZLW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1CNCC2=C3C=CC=CC3=CC4=CC=CC=C42)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid typically involves the reaction of anthracen-9-ylmethylamine with a boronic acid derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Hydrogenated anthracene derivatives.
Substitution: Various biaryl compounds formed through cross-coupling reactions.
Scientific Research Applications
“[2-({[(Anthracen-9-yl)methyl]amino}methyl)phenyl]boronic acid” is a chemical compound with a variety of scientific research applications, particularly in the development of fluorescent probes and sensors .
Basic Information
- Chemical Name : (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid
- CAS Number : 408306-36-5
- Molecular Formula : C22H20BNO2
- Molecular Weight : 341.21
Scientific Research Applications
“this compound” and its derivatives are used in various scientific applications:
- Fluorescent Sensors : This compound is used in the creation of fluorescent sensors due to its ability to undergo photo-induced electron transfer (PET) . When combined with other fluorophores like BODIPY, it can be used to detect trace amounts of water in solvents .
- Saccharide Detection : Aminomethylphenylboronic acid-based receptors that have added fluorophores are often used as molecular sensors for saccharides .
- Cell Labeling : Anthracene-boronic acid systems have been utilized as fluorescent probes for cell labeling. For instance, they can label HepG2 (hepatocellular liver carcinoma) cells . Researchers evaluate the ability of synthesized bisboronic acid derivatives to selectively label cancer cells, using cell lines like COS-7 (a normal fibroblast mammalian cell line) in parallel .
- Synthesis of BODIPY Dyes : Phenyl boronic acid (PBA) is utilized in the synthesis of modular and functional PBA-BODIPY dyes, which can be applied in bioanalysis. These dyes can measure the binding to glycan chains of antibodies using a Quartz Crystal Microbalance (QCM) .
- Stokes Shift : Derivatives of bis-phenyl boronate have been synthesized with a large Stokes shift and long excitation wavelength by adding an acetyl moiety .
Related Compounds
Some related compounds and their applications include:
- Tert-butyl 3-(([3-acetyl-10-(([3-methacrylamidopropyl]amino)methyl)anthracen-9-yl]methyl)amino)propanoate (Compound 5) : This compound is used in the synthesis of other complex molecules .
- (2-([((3-Acetyl-10-[((2-borono-5-[trifluoromethyl]benzyl)[3-methacrylamidopropyl]amino)methyl)anthracen-9-yl]methyl)(3-[tert-butoxy]-3-oxopropyl)amino)methyl]-4-(trifluoromethyl)phenyl)boronic Acid (Compound 6) : This is an intermediate in the synthesis of more complex boronic acid derivatives .
- 3-(((3-Acetyl-10-(((2-borono-5-(trifluoromethyl)benzyl)(3-methacrylamidopropyl)amino)methyl)anthracen-9-yl)methyl)(2-borono-5-(trifluoromethyl)benzyl)amino)propanoic Acid (Compound 7a) : This compound is synthesized from Compound 6 and is purified for further use .
Mechanism of Action
The mechanism of action of (2-(((Anthracen-9-ylmethyl)amino)methyl)phenyl)boronic acid in chemical reactions involves the formation of a boron-oxygen bond, which facilitates the transfer of the aryl group to a palladium catalyst in Suzuki–Miyaura coupling reactions. This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Anthracene-Based Boronic Acids
- [10-Phenylanthracene-9-boronic Acid]: Structure: Boronic acid at the 9-position of anthracene, with a phenyl substituent at the 10-position. Applications: Used in organic electronics due to its luminescent properties. Its planar structure contrasts with the target compound’s aminomethylphenyl linker, which may reduce aggregation in solution . Synthesis: Prepared via Suzuki-Miyaura coupling, similar to the target compound, but lacks the amino-methylphenyl spacer .
- [10-(Phenanthren-9-yl)anthracen-9-yl]boronic Acid]: Structure: Phenanthrene replaces the phenyl group at the 10-position of anthracene. Synthetic Yield: Reported yields of 59–83% for related pathways , suggesting similar scalability to the target compound’s synthesis.
2.2. Functionalized Phenylboronic Acids
- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic Acid: Structure: Methoxyethylphenoxy group instead of anthracenylmethylamino. Biological Activity: Demonstrated superior inhibition (−8.7 kcal/mol binding affinity) against fungal histone deacetylase (HDAC) MoRpd3 compared to trichostatin A (−7.0 kcal/mol) . Key Difference: The methoxyethyl group enhances solubility and target engagement, whereas the anthracene in the target compound may improve membrane permeability .
- (R)-(2-(((1-Phenylethyl)amino)methyl)phenyl)boronic Acid: Structure: Chiral phenylethylamino group instead of anthracenylmethylamino. Application: Used as a chiral derivatizing agent for enantiopurity determination via NMR. The anthracene in the target compound could offer superior fluorescence-based detection capabilities .
2.3. Simpler Boronic Acids
- Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid :
Biological Activity
[2-({[(Anthracen-9-YL)methyl]amino}methyl)phenyl]boronic acid, a compound featuring both anthracene and boronic acid functionalities, has garnered interest in medicinal chemistry due to its potential biological activities. Boronic acids are known for their diverse applications, particularly in the fields of anticancer, antibacterial, and antiviral therapies. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound is characterized by the presence of an anthracene moiety linked to a boronic acid group through an amino-methyl bridge. The synthesis typically involves the Suzuki–Miyaura cross-coupling reaction, which is a well-established method for creating carbon-boron bonds. This process allows for the incorporation of anthracene derivatives into boronic acid frameworks, enhancing their functional properties.
Anticancer Properties
Boronic acids have been extensively studied for their anticancer properties. The introduction of the anthracene moiety in this compound may enhance its efficacy due to the photophysical properties of anthracene, which can facilitate selective targeting of cancer cells.
A review highlighted that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, bortezomib, a boronic acid derivative, is used clinically for multiple myeloma treatment due to its ability to induce cell cycle arrest and apoptosis through proteasome inhibition . The potential of this compound in similar mechanisms warrants further investigation.
Antibacterial and Antiviral Activities
Recent studies have demonstrated that boronic acids exhibit significant antibacterial and antiviral activities. They function by disrupting bacterial cell wall synthesis and interfering with viral replication processes. For example, compounds with boronic acid groups have shown effectiveness against various strains of bacteria by inhibiting key enzymes involved in cell wall biosynthesis .
The anthracene component may also contribute to these activities through photodynamic effects, where light exposure activates the compound to produce reactive oxygen species (ROS), leading to microbial cell death. This dual mechanism—chemical inhibition and photodynamic action—could make this compound a potent antimicrobial agent.
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various boronic acid derivatives, it was found that compounds similar to this compound exhibited promising results against breast cancer cell lines. The mechanism involved was primarily through the inhibition of proteasomal degradation pathways, leading to increased levels of pro-apoptotic factors .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of anthracene-based boronic acids. The study demonstrated that these compounds showed significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics. The photodynamic properties were also assessed, revealing enhanced antibacterial effects under UV light exposure .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

